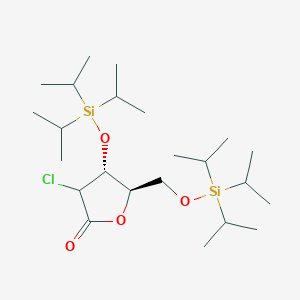
4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid typically involves the bromination of an indole precursor followed by ethoxylation and methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity .
Chemical Reactions Analysis
4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic Acid can be compared with other indole derivatives such as:
- 6-bromo-4-methoxy-1H-indole-2-carboxylic acid
- Indole-3-acetic acid
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
887360-46-5 |
|---|---|
Molecular Formula |
C12H12BrNO4 |
Molecular Weight |
314.13 g/mol |
IUPAC Name |
4-bromo-6-ethoxy-7-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H12BrNO4/c1-3-18-9-5-7(13)6-4-8(12(15)16)14-10(6)11(9)17-2/h4-5,14H,3H2,1-2H3,(H,15,16) |
InChI Key |
BCRWSCUJUSJIHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C2C=C(NC2=C1OC)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13038041.png)

![(5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13038051.png)
![6-Nitro-8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13038053.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13038063.png)

![(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038069.png)
![(R)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13038072.png)
![1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine](/img/structure/B13038086.png)
![(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13038091.png)



